3,7-二甲基-苯并呋喃-2-甲酸

描述

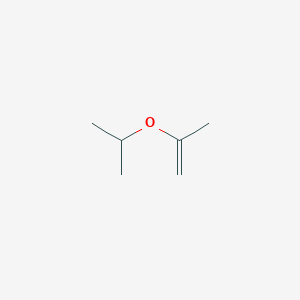

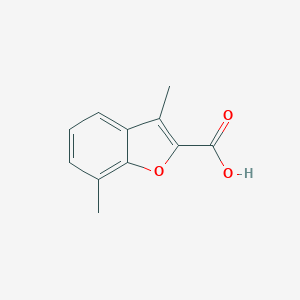

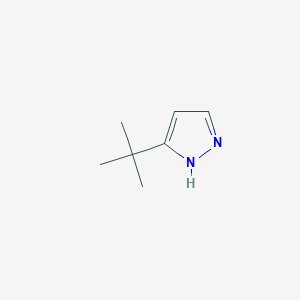

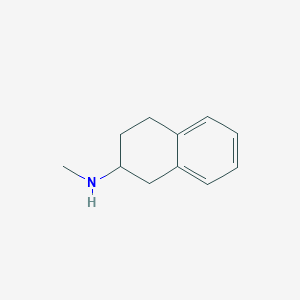

3,7-Dimethyl-benzofuran-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring. The compound has methyl groups attached to the 3rd and 7th positions of the benzofuran ring and a carboxylic acid group at the 2nd position. Benzofuran derivatives are of significant interest due to their presence in various biologically active natural and synthetic compounds, including some approved drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method reported the synthesis of benzofuran scaffolds using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, which resulted in a diverse library of compounds . Additionally, a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been described for the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry. For instance, in a related compound, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, the dihedral angle between the planes of the carboxylic acid group and the benzofuran ring system was found to be 76.53°, indicating a significant twist between these two structural elements . This twist can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including C-H functionalization/annulation reactions. For example, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center . The reactivity of the benzofuran ring can be further exploited in the formation of organometallic complexes, as demonstrated by the coordination of 1-benzofuran-2,3-dicarboxylic acid to various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxylic acid groups in these compounds facilitates the formation of hydrogen bonds, which can lead to the formation of dimers and affect the compound's solubility and melting point . The aromatic nature of the benzofuran ring also allows for π-π stacking interactions, which can influence the compound's crystallinity and stability .

科学研究应用

抗菌和抗肿瘤特性

苯并呋喃衍生物,包括与 3,7-二甲基-苯并呋喃-2-甲酸类似的衍生物,因其广泛的生物活性而被广泛研究其在治疗各种疾病中的潜力。研究突出了苯并呋喃在药物中的重要性,展示了对抗疾病、病毒、真菌、微生物和酶的有效应用。苯并呋喃化合物表现出抗菌、抗炎、抗肿瘤、抗结核、抗糖尿病、抗阿尔茨海默病、抗氧化、抗病毒、血管舒张、抗骨质疏松和酶抑制活性 (Dawood,2019;Hiremathad 等,2015)。

合成和生物活性

苯并呋喃衍生物的合成和研究产生了具有显着生物活性的化合物,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。这些发现强调了苯并呋喃化合物作为天然药物先导化合物的潜力,其中一些化合物有望作为治疗丙型肝炎等疾病的治疗药物。已经开发了构建苯并呋喃环的新方法,为合成复杂苯并呋喃衍生物提供了途径,具有高收率和最少的副反应 (Miao 等,2019)。

羧酸生物等排体

探索新型羧酸生物等排体旨在改善含有羧酸的药物的药理特征,证明了药物设计中的持续创新。这项研究强调了需要提供更好代谢稳定性、增加生物利用度和更有效地穿越生物膜的替代品 (Horgan 和 O' Sullivan,2021)。

安全和危害

未来方向

Benzofuran compounds, including “3,7-Dimethyl-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, future research could focus on exploring these biological activities and potential applications in more detail.

属性

IUPAC Name |

3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEJSYJMMRPGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390336 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-benzofuran-2-carboxylic acid | |

CAS RN |

16817-24-6 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)